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molecular formula C9H8N2O2 B126361 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione CAS No. 49799-48-6

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione

Cat. No. B126361
M. Wt: 176.17 g/mol
InChI Key: UNFHOAZOCIELCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07390801B2

Procedure details

2,4-Dioxo-1,5-bis-cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine was prepared following General Procedure 8-M using the product from Example 8-P, Step A, and (bromomethyl)cyclopropane (Lancaster). Purification was by flash chromatography eluting with EtOAc/hexanes (3:7 gradient to straight EtOAc), then recrystallization from EtOAc/hexanes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]1[NH:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[NH:5][C:4](=O)[CH2:3]1.BrCC1CC1>>[NH:5]1[C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[NH:8][CH2:2][CH2:3][CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CC(NC2=C(N1)C=CC=C2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
eluting with EtOAc/hexanes (3:7 gradient to straight EtOAc)
CUSTOM
Type
CUSTOM
Details
recrystallization from EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
N1CCCNC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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